molecular formula C16H13FN2OS2 B2457195 (2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 851080-03-0

(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Cat. No. B2457195
CAS RN: 851080-03-0
M. Wt: 332.41
InChI Key: INZGQGYHTKSVFK-CCXUNVLVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves the methods used to synthesize the compound in the lab. It includes the starting materials, reagents, and conditions of the reaction .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Anticancer Agents

Derivatives of benzo[d]thiazol, acrylamide, and thiophene have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. Notably, compounds featuring fluorobenzo[d]thiazol and thiophen-2-yl acrylamide moieties showed promising cytotoxicity, specifically against lung adenocarcinoma epithelial cell lines, demonstrating their potential as anticancer agents. The cell-cycle perturbation studies indicated significant cell-cycle effects leading to apoptotic cell death, underlining the therapeutic potential of these compounds in oncology (Kamal et al., 2014).

Antioxidant Activity

Compounds incorporating 4-fluorobenzaldehyde, a close analog to the 3-ethyl-4-fluorobenzo[d]thiazol moiety, have been synthesized and shown to possess promising antioxidant activity. This highlights the potential of such structures in developing new antioxidant agents, which could be significant for diseases caused by oxidative stress (El Nezhawy et al., 2009).

Materials Science Applications

Fluorescent Dyes and Photonic Devices

The synthesis of fluorescent dyes using thioamide derivatives, including those related to benzo[d]thiazol and acrylamide structures, has been explored. These dyes exhibit tunable fluorescence across a broad spectrum, with applications in developing efficient color-tunable fluorophores for various optoelectronic devices, including sensors and light-emitting diodes (Witalewska et al., 2019).

Nonlinear Optical Materials

Donor-acceptor substituted thiophene dyes, structurally related to the compound , have demonstrated enhanced nonlinear optical limiting, valuable for protecting optical sensors and human eyes, and for stabilizing light sources in optical communications. This underscores the relevance of such compounds in developing new materials for photonic and optoelectronic applications (Anandan et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity of the compound, its health effects, and precautions that need to be taken while handling it .

Future Directions

This involves predicting or proposing future research directions. This could include potential applications of the compound or new reactions it could undergo .

properties

IUPAC Name

(E)-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS2/c1-2-19-15-12(17)6-3-7-13(15)22-16(19)18-14(20)9-8-11-5-4-10-21-11/h3-10H,2H2,1H3/b9-8+,18-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZGQGYHTKSVFK-XTGBMAIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.